molecular formula C11H20N2O2 B11889245 Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate CAS No. 1334499-66-9

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate

Cat. No.: B11889245
CAS No.: 1334499-66-9
M. Wt: 212.29 g/mol
InChI Key: LEFWWHQUFFKBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is part of the spiro compound family, characterized by a unique structure where two rings are connected through a single atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 1,5-diazaspiro[3.4]octane with a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

1334499-66-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-4-5-11(13)6-7-12-11/h12H,4-8H2,1-3H3

InChI Key

LEFWWHQUFFKBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.